3-Nitro-2-(phenylsulfanyl)benzoic acid

Overview

Description

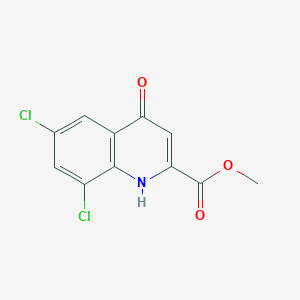

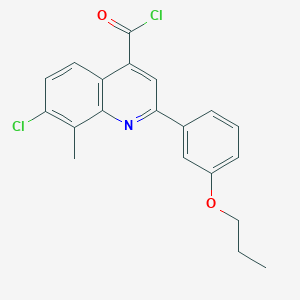

3-Nitro-2-(phenylsulfanyl)benzoic acid is a chemical compound with the molecular formula C13H9NO4S . It contains 29 bonds in total, including 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 nitro group (aromatic), 1 hydroxyl group, and 1 sulfide .

Molecular Structure Analysis

The molecular structure of 3-Nitro-2-(phenylsulfanyl)benzoic acid is characterized by a variety of bond types and functional groups. It contains 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 nitro group (aromatic), 1 hydroxyl group, and 1 sulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-2-(phenylsulfanyl)benzoic acid include its molecular formula C13H9NO4S and its molecular weight of 275.28 g/mol.Scientific Research Applications

Photophysical Properties of Coordination Compounds

Sivakumar et al. (2010) explored the synthesis of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, including a 3-nitro-4-benzyloxy benzoic acid derivative. They discovered that the presence of electron-withdrawing groups like -NO2 dramatically decreases the overall sensitization efficiency of Tb(3+)-centered luminescence. This is attributed to the dissipation of excitation energy, indicating the significance of substituents on the photophysical properties of coordination compounds S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan.

Photoaffinity Labeling Agents

Branchini et al. (1995) synthesized derivatives based on the structure of 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB) to evaluate their potential as photoaffinity labeling agents. They demonstrated that these derivatives effectively label the band 3 protein in human red blood cell ghost membranes. This research highlights the potential applications of nitro-benzoic acid derivatives in studying the effects of arylanthranilates on biological membranes B. Branchini, M. Murtiashaw, E. Eckman, L. Egan, C. V. Alfano, J. Stroh.

Medicinal Properties

Barchańska et al. (2019) studied the degradation processes of nitisinone, a compound related to 3-Nitro-2-(phenylsulfanyl)benzoic acid, highlighting the formation of degradation products and their stability under different conditions. This research contributes to a better understanding of the properties of such compounds and their potential medicinal applications H. Barchańska, R. Rola, W. Szczepankiewicz, Marta Mrachacz.

Molecular Salts and Cocrystals

Oruganti et al. (2017) investigated the crystal structures of molecular salts of 2-Chloro-4-nitrobenzoic acid, an analog of 3-Nitro-2-(phenylsulfanyl)benzoic acid. They focused on the occurrence of weak halogen bonds in the presence of strong hydrogen bonds, shedding light on the role of halogen bonds in crystal structures Madhavi Oruganti, Sunil Kumar Nechipadappu, P. A. Khade, Darshak R. Trivedi.

properties

IUPAC Name |

3-nitro-2-phenylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4S/c15-13(16)10-7-4-8-11(14(17)18)12(10)19-9-5-2-1-3-6-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZOXXQWWINDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672331 | |

| Record name | 3-Nitro-2-(phenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13421-12-0 | |

| Record name | 3-Nitro-2-(phenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

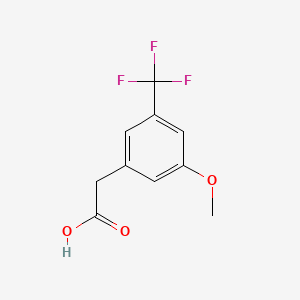

![3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1453397.png)